2-[(Pent-2-en-4-yn-1-yl)oxy]oxane
Description
2-[(Pent-2-en-4-yn-1-yl)oxy]oxane is a heterocyclic organic compound featuring a tetrahydropyran (oxane) ring substituted with a pent-2-en-4-ynyl ether group. The oxane ring imparts structural rigidity, while the unsaturated enyne moiety (conjugated double and triple bonds) confers significant reactivity, particularly in cycloaddition and polymerization reactions.
Properties
CAS No. |
5073-11-0 |
|---|---|
Molecular Formula |
C10H14O2 |
Molecular Weight |
166.22 g/mol |
IUPAC Name |
2-pent-2-en-4-ynoxyoxane |
InChI |
InChI=1S/C10H14O2/c1-2-3-5-8-11-10-7-4-6-9-12-10/h1,3,5,10H,4,6-9H2 |
InChI Key |
NJXUAHIAILUDOY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC=CCOC1CCCCO1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane can be achieved through several methods. One common approach involves the reaction of pent-2-en-4-yn-1-ol with oxirane in the presence of a base catalyst. The reaction typically occurs under mild conditions, with the base facilitating the opening of the oxirane ring and subsequent formation of the oxane ring .
Industrial Production Methods
Industrial production of 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[(Pent-2-en-4-yn-1-yl)oxy]oxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The oxane ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted oxane derivatives.
Scientific Research Applications
2-[(Pent-2-en-4-yn-1-yl)oxy]oxane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and cytotoxic properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The oxane ring and pent-2-en-4-yn-1-yl group play crucial roles in determining the compound’s reactivity and specificity .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below summarizes key differences in functional groups, reactivity, and applications between 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane and related compounds:
Reactivity and Stability
- 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane : The enyne group facilitates [2+2] or [4+2] cycloadditions, while the ether linkage is susceptible to acid-catalyzed cleavage. Its instability under oxidative conditions necessitates inert storage .
- 6-({...}oxane tetrol () : Hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents. Reactivity focuses on derivatization (e.g., acetylation) for metabolic profiling .
- 1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane : The strained epoxide ring undergoes nucleophilic ring-opening, making it valuable in cross-linking reactions for polymer synthesis. Its branched alkyl chain improves lipid solubility .
- Cyanidin-3-O-glucoside chloride : The conjugated benzopyrylium system allows UV-Vis absorption (λmax ~ 500 nm) and radical scavenging, critical for antioxidant studies .
Physicochemical Properties
- Lipophilicity : The target compound and 1-[(2-Ethylhexyl)-oxy]-2,3-epoxypropane exhibit higher lipophilicity due to alkyl/enyne groups, whereas the hydroxyl-rich oxane tetrol () is water-soluble.
- Thermal Stability : The enyne moiety in 2-[(Pent-2-en-4-yn-1-yl)oxy]oxane may lower thermal stability compared to the epoxy compound, which is stabilized by its bulky alkyl chain .
Research Findings and Methodological Considerations
Structural data for these compounds are often determined using crystallographic tools like SHELX programs, which are widely employed for small-molecule refinement . Comparative metabolomic studies (e.g., ) highlight the role of functional groups in partitioning behavior during chromatography, with hydrophobicity indices (e.g., 1.063–2.586) reflecting solubility trends .
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